molecular formula C15H22O2 B12617887 2-(4-Methoxyphenyl)octan-3-one CAS No. 918540-62-2

2-(4-Methoxyphenyl)octan-3-one

Cat. No.: B12617887
CAS No.: 918540-62-2
M. Wt: 234.33 g/mol
InChI Key: WYTBQXWHUCCAOP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)octan-3-one is an organic compound with the molecular formula C15H22O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an octanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)octan-3-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkylating agent under controlled conditions. One common method is the aldol condensation reaction, where 4-methoxybenzaldehyde reacts with octanal in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Formation of 2-(4-methoxyphenyl)octanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)octan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)octan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzylidene)quinuclidin-3-one: Shares a similar methoxyphenyl structure but differs in the presence of a quinuclidine ring.

    4-Methoxyacetophenone: Contains a methoxy group attached to a phenyl ring with an acetophenone moiety.

    4-Methoxybenzoic acid: Similar in structure but contains a carboxylic acid group instead of a ketone.

Uniqueness

2-(4-Methoxyphenyl)octan-3-one is unique due to its specific combination of a methoxyphenyl group and an octanone chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

918540-62-2

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)octan-3-one

InChI

InChI=1S/C15H22O2/c1-4-5-6-7-15(16)12(2)13-8-10-14(17-3)11-9-13/h8-12H,4-7H2,1-3H3

InChI Key

WYTBQXWHUCCAOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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